2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID
Description
2-{[(3-Methylphenyl)carbamoyl]amino}propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a urea-linked 3-methylphenyl group. Its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol. The structure comprises a carbamoyl urea bridge connecting the 3-methylphenyl moiety to the α-carbon of propanoic acid. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or receptor modulators, given the prevalence of urea derivatives in medicinal chemistry .
Properties
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-3-5-9(6-7)13-11(16)12-8(2)10(14)15/h3-6,8H,1-2H3,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELYOKXUIQMXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 3-methylphenyl isocyanate with an appropriate amine under controlled conditions.
Coupling with Propanoic Acid: The intermediate is then coupled with propanoic acid or its derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of 2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced derivatives with fewer oxygen functionalities
Substitution: Substituted products with different functional groups replacing the carbamoyl group
Scientific Research Applications
2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{[(3-Methylphenyl)carbamoyl]amino}propanoic acid with structurally related propanoic acid derivatives, focusing on substituents, functional groups, and physicochemical properties:
Key Observations:
Functional Group Variations: The target compound’s carbamoyl urea group is distinct from sulfonyl (e.g., ), adamantyl (), or carboxamido () linkages. Compounds with α-amino acid backbones (e.g., ) lack the urea bridge, altering solubility and metabolic stability.
Substituent Effects: Aromatic Ring Modifications: The 3-methylphenyl group in the target compound contrasts with electron-withdrawing (e.g., 3-cyano in ) or bulky (e.g., adamantyl in ) substituents. These differences influence lipophilicity (LogP) and bioavailability. Stereochemistry: Enantiomeric forms (e.g., (2S)- in vs. (2R)- in ) may lead to divergent pharmacological profiles, though data on the target compound’s stereochemistry are unspecified.
Physicochemical Properties: The target compound’s molecular weight (222.24 g/mol) is lower than sulfonyl- or adamantyl-containing analogs (e.g., 349.40 g/mol in ), suggesting better membrane permeability. Polar groups like cyano () or carboxamido () increase water solubility but may reduce blood-brain barrier penetration.
Biological Relevance: While explicit activity data for the target compound are absent, structurally similar urea derivatives are noted for enzyme inhibitory activity (e.g., anticancer agents in ). Sulfonyl-containing analogs () may exhibit protease inhibition due to their electrophilic sulfur.
Biological Activity
The compound 2-{[(3-Methylphenyl)carbamoyl]amino}propanoic acid , also known as 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid , has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-{[(3-Methylphenyl)carbamoyl]amino}propanoic acid is with a molecular weight of 222.24 g/mol. The compound features a propanoic acid backbone with a carbamoyl group attached to a methylphenyl moiety, contributing to its chemical reactivity and biological activity.
Structural Formula
Research indicates that 2-{[(3-Methylphenyl)carbamoyl]amino}propanoic acid exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : It interacts with specific biological macromolecules, potentially leading to apoptosis in cancer cells by altering enzyme activity and receptor function.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
- Anticancer Activity : In a recent investigation, 2-{[(3-Methylphenyl)carbamoyl]amino}propanoic acid was found to induce apoptosis in breast cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .
Comparative Biological Activity
Synthesis Pathway
| Step | Reagents/Conditions | Products |
|---|---|---|
| 1 | 3-Methylphenyl isocyanate + Propanoic acid | Carbamoylated intermediate |
| 2 | Hydrolysis with aqueous base | Final product (2-{[(3-Methylphenyl)carbamoyl]amino}propanoic acid) |
Therapeutic Potential
The therapeutic applications of this compound are being explored in various fields, including:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.
- Inflammatory Diseases : The anti-inflammatory properties may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Q & A
Q. What are the recommended synthetic routes for 2-{[(3-methylphenyl)carbamoyl]amino}propanoic acid, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including carbamoyl group formation and coupling of the 3-methylphenyl moiety to the propanoic acid backbone. A common approach is to use Fmoc-protected intermediates (as seen in selenadiazol- or thiadiazol-containing analogs) to ensure regioselectivity . Purity optimization may involve recrystallization or reverse-phase HPLC, with mobile phases adjusted for polarity based on the compound’s solubility profile (e.g., acetonitrile/water gradients). Monitoring via LC-MS or NMR (¹H/¹³C) is critical to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s functional groups?
- NMR : ¹H NMR can identify aromatic protons from the 3-methylphenyl group (δ ~6.8–7.2 ppm) and the carbamoyl NH (δ ~8–10 ppm). ¹³C NMR resolves the carbonyl carbons (C=O at ~170–175 ppm) .
- IR : Stretching vibrations for the amide (N–H ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and carboxylic acid (O–H ~2500–3000 cm⁻¹) groups confirm key functionalities .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., calculated for C₁₂H₁₅N₂O₃: 253.1053) .
Q. How do the carbamoyl and 3-methylphenyl groups influence the compound’s solubility and reactivity?
The carbamoyl group enhances hydrogen-bonding potential, increasing solubility in polar aprotic solvents (e.g., DMSO), while the hydrophobic 3-methylphenyl moiety reduces aqueous solubility. Reactivity is dominated by the carboxylic acid (pH-dependent deprotonation) and the carbamoyl NH, which can participate in nucleophilic substitutions or enzyme interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar carbamoyl-propanoic acid derivatives?
Contradictions may arise from variations in assay conditions (e.g., pH, cell lines) or impurities. A systematic approach includes:
- Reproducing assays under standardized conditions (e.g., fixed pH 7.4 buffer for solubility).
- Comparative QSAR modeling to isolate structural determinants of activity. For example, analogs with nitro or chloro substituents show divergent enzyme inhibition profiles due to electron-withdrawing effects .
- Metabolite profiling to rule off-target effects (e.g., LC-MS/MS to detect degradation products) .
Q. What methodologies are suitable for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) and validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
